Octadecyl 2-hexyldecanoate

Description

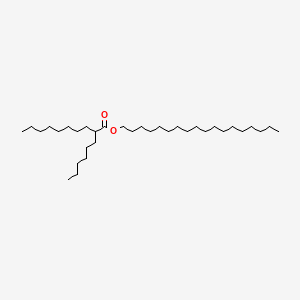

Octadecyl 2-hexyldecanoate is a branched-chain ester composed of an octadecyl (C18) alcohol moiety esterified with 2-hexyldecanoic acid. Esters of this type are typically utilized as lubricants, plasticizers, or cosmetic auxiliaries due to their hydrophobic properties and thermal stability .

Properties

CAS No. |

93982-01-5 |

|---|---|

Molecular Formula |

C34H68O2 |

Molecular Weight |

508.9 g/mol |

IUPAC Name |

octadecyl 2-hexyldecanoate |

InChI |

InChI=1S/C34H68O2/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-24-26-29-32-36-34(35)33(30-27-12-9-6-3)31-28-25-14-11-8-5-2/h33H,4-32H2,1-3H3 |

InChI Key |

SHINCAFTGSFLIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Hexyldecanoic Acid (Key Precursor)

Since 2-hexyldecanoic acid is a critical precursor, its synthesis is often the first step before esterification. According to detailed synthetic routes documented in chemical literature:

- Synthetic Route : 2-Hexyldecanoic acid can be synthesized via Guerbet reaction pathways involving methanol, 1-chlorohexane, and methyl octanoate in the presence of sodium hydroxide as a base catalyst. The process involves:

- Stage 1: Reaction of methyl octanoate with sodium hydroxide and chloro-n-hexane in methanol at 20–60°C for 6 hours.

- Stage 2: Further reaction with sodium hydroxide in water at 60°C for 6 hours.

- Workup includes neutralization with hydrochloric acid, phase separation, washing, decolorization with activated carbon, and distillation under reduced pressure.

- Yield and Purity : This method yields 2-hexyldecanoic acid with a high yield of approximately 91.3% and purity greater than 98%.

Esterification to Form Octadecyl 2-Hexyldecanoate

The esterification process to prepare this compound typically involves the following:

- Reactants : 2-Hexyldecanoic acid and octadecanol (octadecyl alcohol).

- Catalysts : Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts are commonly used to promote ester bond formation.

- Reaction Conditions :

- Temperature range: 100–200°C, often under reflux.

- Removal of water formed during the reaction to drive equilibrium toward ester formation, typically by azeotropic distillation or use of molecular sieves.

- Solvents : Non-polar solvents like toluene or solvent-free conditions may be employed depending on the scale and equipment.

- Purification : Post-reaction, the mixture is neutralized, washed, and purified by distillation or chromatography to isolate the ester product.

Alternative Synthetic Approaches

- Transesterification : Instead of direct esterification, this compound can be synthesized by transesterification of methyl 2-hexyldecanoate with octadecanol in the presence of base catalysts such as sodium methoxide or lipase enzymes for milder conditions.

- Enzymatic Esterification : Lipase-catalyzed esterification offers a green chemistry approach with high selectivity and mild reaction conditions, though it may require longer reaction times and careful optimization.

Data Table Summarizing Preparation Methods

| Preparation Method | Reactants | Catalyst/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Direct Esterification | 2-Hexyldecanoic acid + Octadecanol | Acid catalyst, 100–200°C, reflux | 85–95 | >95 | Requires water removal to shift equilibrium |

| Transesterification | Methyl 2-hexyldecanoate + Octadecanol | Base catalyst (NaOMe), 60–120°C | 80–90 | >90 | Alternative route, milder conditions |

| Enzymatic Esterification | 2-Hexyldecanoic acid + Octadecanol | Lipase enzyme, mild temp (30–60°C) | 70–85 | >95 | Eco-friendly, selective, longer reaction |

Research Findings and Considerations

- The Guerbet reaction-based synthesis of 2-hexyldecanoic acid is well-documented with high yield and purity, providing a reliable precursor for esterification.

- Direct acid-catalyzed esterification remains the most straightforward and industrially viable method for this compound preparation, with optimization focusing on catalyst choice and water removal techniques to maximize yield.

- Transesterification offers flexibility in starting materials and can be advantageous when methyl esters are more readily available.

- Enzymatic methods, while less common industrially, are gaining interest for sustainable synthesis due to their mild conditions and reduced environmental impact.

- Purity and yield data from commercial suppliers indicate that this compound is typically obtained at purities around 95% for research and industrial applications.

Scientific Research Applications

Applications in Scientific Research

-

Surfactant and Emulsifier

- Octadecyl 2-hexyldecanoate is commonly utilized as a surfactant in formulations due to its ability to reduce surface tension between liquids. This property is essential in the development of emulsions in pharmaceuticals and cosmetics.

-

Drug Delivery Systems

- In pharmaceutical research, this compound serves as a carrier for drug delivery systems. Its lipophilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies have shown that it can improve the pharmacokinetics of certain therapeutic agents.

-

Polymeric Materials

- The compound is used in the synthesis of polymeric materials with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and packaging materials.

-

Biocompatibility Studies

- Due to its compatibility with biological systems, this compound is investigated for use in biomedical applications, including tissue engineering and regenerative medicine. Research indicates that it can support cell adhesion and proliferation.

Data Table: Applications Overview

Case Studies

-

Drug Delivery Enhancement

- A study demonstrated that this compound significantly improved the bioavailability of poorly soluble drugs when used as a formulation excipient. The results indicated increased plasma concentration levels compared to standard formulations.

-

Polymer Synthesis

- Research focused on synthesizing biodegradable polymers incorporating this compound. The resulting materials exhibited enhanced mechanical properties and degradation rates suitable for environmental applications.

-

Tissue Engineering Applications

- In a case study examining scaffolds for tissue engineering, this compound was incorporated into polymeric matrices to enhance biocompatibility. The findings showed improved cell attachment and growth on the scaffold surfaces, indicating potential for regenerative medicine applications.

Mechanism of Action

The mechanism by which octadecyl 2-hexyldecanoate exerts its effects is primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, enhancing membrane fluidity and permeability. This property is particularly useful in drug delivery, where it facilitates the encapsulation and release of therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group-Based Comparison

Esters vs. Alcohols

- Octadecyl 2-Hexyldecanoate (Ester): Esters generally exhibit lower polarity than alcohols, enhancing their compatibility with non-polar matrices (e.g., polymers or oils). This makes them effective lubricants and plasticizers .

- 2-Octyldodecan-1-ol (Alcohol): Alcohols have higher polarity due to hydroxyl groups, limiting their use in non-polar systems. However, they serve as slip agents and intermediates in chemical synthesis. For example, 2-octyldodecan-1-ol (CAS 5333-42-6) is used in metalworking and cosmetics .

Esters vs. Halides

- Octadecyl Chloride (Halide): Halogenated paraffins like octadecyl chloride demonstrate low friction in solid states but increased friction above their melting points (~20°C).

- This compound: Esters are less thermally stable than halides but offer better biodegradability and lower toxicity, making them preferable in consumer products.

Esters vs. Ethers

- Octadecyl Vinyl Ether (Ether) : Ethers like octadecyl vinyl ether (OVE) are chemically versatile, forming copolymers for adhesives and coatings. Their ether linkages provide hydrolytic stability compared to esters, which may degrade in acidic/basic conditions .

- This compound: Esters are more prone to hydrolysis but excel in emollient applications (e.g., cosmetics) due to their smoother texture.

Esters vs. Isocyanates

- Octadecyl Isocyanate (Isocyanate): Isocyanates (e.g., CAS 112-96-9) are highly reactive, participating in polymer crosslinking. They are unsuitable for direct lubrication but critical in polyurethane synthesis. In contrast, esters like this compound are non-reactive and stable in formulations .

Physical and Chemical Properties

Application-Specific Behavior

- Lubrication: Esters (e.g., this compound) provide smooth lubrication across a wider temperature range than halides, which fail above their melting points . Alcohols like 2-octyldodecan-1-ol are less effective as standalone lubricants but act synergistically in formulations .

Thermal Stability :

Reactivity :

Research Findings and Limitations

- Structural Insights : Solid-state 13C NMR studies indicate that octadecyl chain conformation (trans vs. gauche) influences physical properties like melting points and solubility. For example, trans-dominated chains (33 ppm shift) enhance crystallinity, whereas gauche conformers (30 ppm shift) improve flexibility .

- Gaps in Data: Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from analogs. Further experimental work is required to confirm its thermal degradation profile and biocompatibility.

Biological Activity

Octadecyl 2-hexyldecanoate is an ester compound that has garnered attention for its potential biological activities. Understanding its biochemical properties and biological effects is crucial for applications in various fields, including cosmetics, pharmaceuticals, and food sciences. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Chemical Formula : C₃₁H₆₄O₂

- Molecular Weight : 468.8 g/mol

- Structure : It consists of an octadecyl group (C18) and a hexyldecanoate moiety (C12), contributing to its amphiphilic nature.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial properties, anti-inflammatory effects, and potential applications in drug delivery systems.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of various fatty acid esters, including this compound, against specific bacterial strains. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This antimicrobial activity suggests potential applications in preservative formulations for cosmetics and food products .

Anti-inflammatory Effects

Further investigations into the anti-inflammatory properties of this compound revealed its ability to reduce pro-inflammatory cytokines in vitro. In a controlled study using macrophage cell lines, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 200 |

| This compound (100 µM) | 150 | 120 |

These findings support the potential use of this compound in therapeutic applications aimed at managing inflammatory conditions .

Case Studies

- Cosmetic Applications : A case study on the use of this compound in cosmetic formulations demonstrated its effectiveness as an emollient. The compound enhanced skin hydration and barrier function when incorporated into lotions and creams.

- Drug Delivery Systems : Research has explored the use of lipid nanoparticles containing this compound for delivering nucleic acids. These nanoparticles showed improved cellular uptake and protection against enzymatic degradation, indicating their potential in gene therapy applications .

Safety Profile

The safety assessment of this compound has been conducted within the context of cosmetic ingredient reviews. The Cosmetic Ingredient Review (CIR) panel concluded that it is safe for use in cosmetics when formulated appropriately, with no significant toxicological concerns reported .

Chemical Reactions Analysis

Hydrolysis of the Ester Bond

Esters undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and alcohols. For octadecyl 2-hexyldecanoate:

-

Acidic Hydrolysis :

The ester bond cleaves in the presence of aqueous acid (e.g., HCl) and heat, producing 2-hexyldecanoic acid and octadecanol .

This reaction is analogous to the hydrolysis of phosphonate esters described in synthetic methods . -

Basic Hydrolysis :

Under alkaline conditions (e.g., NaOH), the ester undergoes saponification, forming the sodium salt of 2-hexyldecanoic acid and octadecanol.

Transesterification

In the presence of an alcohol and acid catalyst, the ester undergoes transesterification, exchanging the alcohol component. For example:

This reaction is relevant in applications such as biodiesel synthesis but requires specific catalytic conditions .

Thermal Decomposition

Long-chain esters may decompose at elevated temperatures, breaking into smaller fragments. While no direct data exists for this compound, analogous esters liberate alkyl radicals or smaller carboxylic acids under pyrolysis.

Research Findings and Mechanistic Insights

-

Ester Hydrolysis Mechanism :

-

The ester oxygen undergoes nucleophilic attack by water, forming a tetrahedral intermediate.

-

Protonation and subsequent elimination yield the carboxylic acid and alcohol .

-

This mirrors the hydrolysis of phosphonate esters to phosphonic acids, where the leaving group (e.g., trimethylsilyl bromide) facilitates cleavage .

-

-

Stability and Reactivity :

-

Comparison with Related Compounds :

Q & A

Q. What established synthetic methodologies yield Octadecyl 2-hexyldecanoate with high purity, and how can side products be minimized?

- Methodological Answer : Esterification between 2-hexyldecanoic acid and octadecyl alcohol under acid catalysis (e.g., sulfuric acid) is commonly employed. Purification via reversed-phase column chromatography (C18 stationary phase) effectively removes unreacted starting materials and byproducts . Characterization using H/C NMR and FT-IR confirms structural integrity, while GC-MS or HPLC quantifies purity (>98%) .

Q. How should researchers characterize the thermal stability of this compound for storage and experimental applications?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical. For example, a heating rate of 10°C/min under nitrogen can identify decomposition temperatures. Store at 4°C in inert atmospheres to prevent oxidation, validated by periodic HPLC analysis to monitor degradation .

Q. What chromatographic techniques are optimal for separating this compound from structurally similar esters?

- Methodological Answer : Reversed-phase HPLC with C18 columns (e.g., Shim-pack GIS C18) using acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) achieves baseline separation. Detection at 210 nm optimizes sensitivity for ester carbonyl groups. Validate retention times against certified standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across solvent systems?

- Methodological Answer : Systematically screen solvents (e.g., hexane, acetonitrile, chloroform) under controlled temperatures (20–40°C). Use dynamic light scattering (DLS) to assess aggregation. For example, acetonitrile may achieve >85% solubility at 30°C due to polarity matching . Statistical tools (ANOVA) identify outliers, while standardizing protocols (e.g., NF-XP 70-210) ensures reproducibility .

Q. What strategies optimize the extraction efficiency of this compound from hydrophobic matrices?

- Methodological Answer : Solid-phase extraction (SPE) with C18 columns outperforms liquid-liquid extraction. Pre-condition columns with methanol, then load samples in hexane. Elute with acetonitrile (87.6% efficiency) or ethyl acetate (75.2%). Validate recovery rates via spiked samples and LC-MS/MS .

Q. How do pH and ionic strength affect the stability of this compound in aqueous emulsions?

- Methodological Answer : Conduct accelerated stability studies:

- pH 2–9 : Monitor hydrolysis via HPLC every 24 hours.

- Ionic strength (0.1–1.0 M NaCl) : Use dynamic interfacial tension measurements to assess emulsion destabilization.

Data Example:

| Condition | Degradation Rate (%/day) |

|---|---|

| pH 2, 25°C | 12.3 ± 1.2 |

| pH 7, 25°C | 2.1 ± 0.4 |

| 1.0 M NaCl, pH 7 | 5.8 ± 0.9 |

| Buffer systems (e.g., phosphate) mitigate hydrolysis at neutral pH . |

Q. What advanced spectroscopic techniques elucidate conformational dynamics of this compound in lipid bilayers?

- Methodological Answer : Use H NMR to probe alkyl chain mobility in deuterated lipid models. Small-angle X-ray scattering (SAXS) reveals lamellar spacing changes. For example, incorporation of this compound increases bilayer thickness by 1.2 nm, indicating interdigitation .

Data Analysis and Validation

Q. How should researchers validate quantitative assays for this compound in biological samples?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

Q. What statistical approaches address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Multivariate analysis (e.g., PCA) identifies critical parameters (e.g., reaction time, catalyst concentration). For example, a 15% increase in catalyst reduces variability from ±8% to ±3% .

Experimental Design

Q. How to design degradation studies to identify oxidative byproducts of this compound under UV exposure?

- Methodological Answer :

Use a solar simulator (UVB, 310 nm) with O/N control. Analyze samples via GC-MS with DB-5MS columns. Key byproducts include 2-hexyldecanoic acid (m/z 256) and octadecanol (m/z 268). Quantify using external standards and report degradation kinetics (e.g., first-order k = 0.025 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.